N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine
Description
N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine is a chemical compound with the molecular formula C₁₂H₂₅N₃ It is characterized by the presence of a cyclobutanamine core linked to a 4-methylpiperazine moiety through a propyl chain
Properties
Molecular Formula |
C12H25N3 |
|---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine |
InChI |
InChI=1S/C12H25N3/c1-14-8-10-15(11-9-14)7-3-6-13-12-4-2-5-12/h12-13H,2-11H2,1H3 |
InChI Key |
TVLWGAPWQCOJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine typically involves the following steps:
Formation of the 4-methylpiperazine moiety: This can be achieved through the reaction of piperazine with methylating agents under controlled conditions.
Linking the propyl chain: The 4-methylpiperazine is then reacted with a suitable propylating agent to introduce the propyl chain.
Cyclobutanamine formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methylpiperazin-1-yl)propyl]cyclopentanamine
- 3-(4-methylpiperazin-1-yl)propanoic acid
- 1-(3-aminopropyl)-4-methylpiperazine
Uniqueness
N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring connected to a propyl chain that includes a 4-methylpiperazine moiety. The structural complexity of this compound suggests diverse interactions with biological targets, which are crucial for its pharmacological effects.
Chemical Formula: CHN
Molecular Weight: 196.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:
- Receptor Modulation: The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pathways related to anxiety, depression, and neurodegenerative diseases.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways, which could have implications for cancer treatment and other proliferative diseases.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 6.0 | Inhibits cell migration |
Neuroprotective Effects
The compound also demonstrates neuroprotective properties, potentially beneficial in treating neurodegenerative disorders like Alzheimer's disease. It appears to enhance neuronal survival under oxidative stress conditions and may modulate neuroinflammatory responses.
Case Studies
-
In Vitro Study on Cancer Cells:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The researchers noted an increase in apoptotic markers after 24 hours of exposure, indicating its potential as an anticancer agent. -
Neuroprotection in Animal Models:
In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests a dual mechanism of action involving both neuroprotection and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
